N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide
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Overview
Description
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide typically involves the reaction of 6-methoxyindole with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, it may interact with DNA and RNA, affecting gene expression and viral replication .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure with a different substituent at the 2-position.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains an iodine atom at the 2-position.
Uniqueness
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide is unique due to the presence of both the methoxyindole and phenoxyacetamide moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H20N2O3/c1-23-16-7-8-17-14(12-21-18(17)11-16)9-10-20-19(22)13-24-15-5-3-2-4-6-15/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22) |
InChI Key |
PSQDFUSRAJXNBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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